molecular formula C11H14ClN B13020433 (E)-4-(Prop-1-enyl)isoindoline hcl

(E)-4-(Prop-1-enyl)isoindoline hcl

Cat. No.: B13020433
M. Wt: 195.69 g/mol
InChI Key: QXFKZQSXWMZRKR-VEELZWTKSA-N
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Description

| (E)-4-(Prop-1-enyl)isoindoline hydrochloride is a significant chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for movement control and cognitive function. As such, it is a prominent therapeutic target for investigating novel treatments for psychiatric and neurological disorders, including schizophrenia and Huntington's disease. The compound serves as a core building block, exemplified by its use in the development of advanced inhibitors like TAK-063, a clinical candidate studied for schizophrenia. The synthesis and application of this intermediate are detailed in key patents, such as WO 2010/144862 A1, which outlines its critical structural role in achieving high potency and selectivity for the PDE10A enzyme. By modulating PDE10A, researchers aim to regulate intracellular signaling cascades involving cyclic nucleotides (cAMP and cGMP), thereby influencing striatal output pathways. This makes (E)-4-(Prop-1-enyl)isoindoline HCl a valuable tool for chemists and pharmacologists engaged in developing and optimizing central nervous system (CNS)-targeted therapeutics and probing the complex biology of the basal ganglia. For further background on the therapeutic significance of PDE10A, researchers can refer to scientific reviews on the subject, such as those available through PubMed Central (PMC).

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

4-[(E)-prop-1-enyl]-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-6,12H,7-8H2,1H3;1H/b4-2+;

InChI Key

QXFKZQSXWMZRKR-VEELZWTKSA-N

Isomeric SMILES

C/C=C/C1=CC=CC2=C1CNC2.Cl

Canonical SMILES

CC=CC1=CC=CC2=C1CNC2.Cl

Origin of Product

United States

Computational and Theoretical Chemistry Studies of E 4 Prop 1 Enyl Isoindoline Hcl

Quantum Chemical Calculations for Molecular Conformation and Stability

Molecular Geometry and Stability:

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the geometry of isoindoline-based compounds. nih.gov These calculations help in identifying the most stable conformer by minimizing the molecule's energy. The stability of isoindoline (B1297411) derivatives is a crucial factor, and theoretical studies have explored the nuances of their chemical stability. acs.org For instance, the calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data where available to validate the computational model. nih.gov

Electronic Properties:

Key electronic properties derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov The electrostatic potential (ESP) distribution is another valuable output, indicating the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of interaction. nih.gov

Illustrative Data from DFT Studies on Isoindoline Analogs:

While specific data for (E)-4-(Prop-1-enyl)isoindoline HCl is not publicly available, the following table represents typical data obtained from DFT calculations on analogous isoindoline derivatives.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVIndicates high chemical stability.
Dipole Moment 3.2 DMeasures the overall polarity of the molecule.
Total Energy -850 HartreeRepresents the total electronic energy of the molecule in its ground state.

This table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how a molecule like (E)-4-(Prop-1-enyl)isoindoline HCl might interact with its biological targets or surrounding environment. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into binding affinities, conformational changes, and the stability of molecular complexes. nih.govdovepress.com

Protein-Ligand Interactions:

In the context of drug discovery, MD simulations are frequently used to study the interaction between a small molecule (ligand) and a protein receptor. nih.gov By simulating the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose obtained from molecular docking. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Highlights the flexibility of different parts of the molecule or protein. dovepress.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are critical for binding affinity. nih.gov

Binding Free Energy Calculations:

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energy of a ligand to its receptor from MD simulation trajectories. nih.gov These calculations provide a more accurate prediction of binding affinity than docking scores alone. For example, studies on isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors have utilized MM/PBSA to estimate binding free energies, with values for some compounds reaching as high as -57.35 kcal/mol. nih.gov

Illustrative Data from MD Simulations of Isoindoline Analogs:

The following table showcases the kind of data generated from MD simulations of isoindoline derivatives interacting with a target protein.

Simulation ParameterResultInterpretation
Average RMSD of Ligand 1.5 ÅThe ligand remains stably bound in the active site.
Average RMSF of Protein 2.0 ÅIndicates minor fluctuations in the protein backbone.
Number of Hydrogen Bonds 2-3Consistent hydrogen bonding contributes to binding stability.
Binding Free Energy (ΔGbind) -45.5 kcal/molSuggests a strong and favorable binding interaction.

This table is illustrative and based on typical values for similar compounds.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. This is particularly valuable for understanding the synthesis of complex molecules like (E)-4-(Prop-1-enyl)isoindoline HCl.

Transition State Theory and Reaction Pathways:

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations are commonly used to locate and characterize these critical points on the reaction pathway. nih.gov For instance, computational studies on the formation of indolynes, which are related heterocyclic intermediates, have successfully elucidated the factors controlling regioselectivity in nucleophilic additions. nih.gov

Solvent Effects:

The surrounding solvent can significantly influence a reaction's mechanism and energetics. Computational models can incorporate solvent effects either explicitly (by including individual solvent molecules) or implicitly (using a continuum model). This allows for a more realistic simulation of the reaction conditions.

Catalysis:

Many synthetic reactions, including those to form isoindoline derivatives, employ catalysts. sigmaaldrich.com Computational modeling can shed light on how a catalyst interacts with the reactants to lower the activation energy and facilitate the reaction. For example, understanding the mechanism of palladium-catalyzed coupling reactions is crucial for synthesizing various isoindoline derivatives. sigmaaldrich.com

De Novo Design Principles for Isoindoline-Based Molecular Architectures

De novo design refers to the computational creation of novel molecules with desired properties from scratch. nih.gov The isoindoline scaffold serves as a valuable starting point for designing new molecular architectures due to its presence in numerous bioactive compounds. mdpi.com

Fragment-Based and Structure-Based Design:

De novo design algorithms can operate through various strategies. Fragment-based approaches involve assembling molecular fragments from a library to create new molecules. Structure-based design, on the other hand, utilizes the three-dimensional structure of a biological target to design ligands that fit snugly into the binding site. nih.gov This often involves identifying key interaction points and building a molecule that complements them.

Generative Models and Artificial Intelligence:

Recent advances in artificial intelligence and machine learning have led to the development of generative models for de novo design. nih.gov These models, often based on neural networks, can learn the underlying patterns in large datasets of known molecules and then generate new, chemically valid structures with optimized properties. youtube.com This approach has the potential to rapidly explore vast regions of chemical space and identify promising new drug candidates based on the isoindoline core.

Key Principles for Designing Isoindoline-Based Molecules:

Scaffold Hopping: Replacing the isoindoline core with other similar scaffolds while maintaining the key pharmacophoric features.

Substituent Optimization: Systematically modifying the substituents on the isoindoline ring to improve properties like potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement: Exchanging functional groups with others that have similar physical or chemical properties to fine-tune the molecule's behavior.

Applications in Advanced Organic Synthesis

(E)-4-(Prop-1-enyl)isoindoline HCl as a Building Block for Heterocyclic Compounds

While there is no specific data on (E)-4-(Prop-1-enyl)isoindoline HCl, the isoindoline (B1297411) moiety itself is a versatile precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the isoindoline ring, particularly the nitrogen atom and the aromatic core, allows for a variety of chemical transformations. For instance, the nitrogen can act as a nucleophile, and the aromatic ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions.

The presence of an alkenyl group, such as the prop-1-enyl substituent, would theoretically offer additional synthetic handles for elaboration. For example, the double bond could participate in reactions such as:

Cycloadditions: The alkenyl group could act as a dienophile or a partner in various cycloaddition reactions to construct new ring systems.

Metathesis: Olefin metathesis could be employed to couple the isoindoline with other molecules containing double bonds.

Oxidative Cleavage: Cleavage of the double bond could lead to the formation of carbonyl or carboxyl groups, providing a route to further functionalization.

These potential transformations highlight the utility of alkenyl-substituted isoindolines as versatile building blocks in heterocyclic synthesis.

Integration into Complex Natural Product Synthesis Frameworks

The isoindoline skeleton is a key structural feature in a number of isoindole alkaloids. nih.gov The synthesis of these natural products often involves the construction or modification of the isoindoline core. The development of methods to synthesize substituted isoindolines is therefore of significant interest to natural product chemists.

While no natural products containing the (E)-4-(Prop-1-enyl)isoindoline unit have been reported, the general strategies for incorporating isoindoline moieties into larger molecules are well-established. These strategies often rely on the coupling of pre-functionalized isoindoline derivatives with other fragments of the target molecule. An alkenyl-substituted isoindoline could, in principle, be a valuable intermediate in such a synthetic campaign, allowing for late-stage modifications or the introduction of specific side chains.

Role in the Development of New Synthetic Methodologies

The development of new synthetic methods is a cornerstone of modern organic chemistry. The unique structural and electronic properties of the isoindoline scaffold can be exploited in the design of novel transformations. For example, the development of catalytic systems that can selectively functionalize the C-H bonds of the isoindoline aromatic ring would be a significant advance.

Furthermore, the reactivity of substituents on the isoindoline core can be harnessed to develop new synthetic methods. An alkenyl group, for instance, could be used to direct metal-catalyzed reactions to specific positions on the isoindoline ring. The study of the reactivity of such substituted isoindolines could lead to the discovery of new and useful chemical transformations.

Catalyst Design and Ligand Development Incorporating Isoindoline Scaffolds

The rigid framework of the isoindoline ring system makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By attaching coordinating groups to the isoindoline core, it is possible to create a well-defined chiral environment around a metal center. These ligands can then be used to catalyze a wide range of enantioselective reactions.

Preclinical Biological Activity Studies and Mechanistic Insights Excluding Human Data

In Vitro Enzyme Inhibition Profiling

Histone Deacetylase (HDAC) Inhibition (drawing from related isoindoline (B1297411) derivatives)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. youtube.com Inhibition of HDACs has emerged as a promising strategy in various therapeutic areas. nih.gov Studies on isoindolinone-hydroxamic acid derivatives have demonstrated their potential as potent HDAC inhibitors. nih.gov

For instance, a series of hydroxamic acid derivatives featuring a 4-(3-pyridyl)phenyl group as a cap structure were designed and synthesized, revealing potent HDAC inhibitory activity. nih.gov One compound from this series, 17a, exhibited more potent growth-inhibitory activity against pancreatic cancer cells and a greater upregulation of p21(WAF1/CIP1) expression compared to the clinically used HDAC inhibitor, suberoylanilide hydroxamic acid (Zolinza). nih.gov

Further research into novel isoindolinone derivatives has led to the development of compounds with nanomolar IC50 values against HDAC1. nih.gov Specifically, compounds 5a, 5b, and 13a showed significant inhibitory activity. nih.gov Compound 5b, in particular, demonstrated potent antiproliferative activities against several cancer cell lines and was identified as a selective inhibitor for HDAC1-3 through enzyme inhibition and western blot assays. nih.gov Molecular docking studies have helped to understand the high potency of these isoindolinones. nih.gov

Table 1: HDAC1 Inhibition by Isoindolinone Derivatives

CompoundIC50 (nM) against HDAC1
5a65.6
5b65.1
13a57.9
Data sourced from a study on novel isoindolinone derivatives as potent histone deacetylase inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition (drawing from related indole (B1671886) derivatives)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govyoutube.com There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in protecting the stomach lining, COX-2 is primarily associated with inflammation. nih.govyoutube.com Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Indole derivatives have been extensively studied as a scaffold for designing selective COX-2 inhibitors. nih.govnih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. nih.gov Among them, compound S3 showed significant anti-inflammatory activity and was found to selectively inhibit COX-2 expression, suggesting it could be a promising lead compound for new anti-inflammatory agents. nih.gov Docking studies revealed that these compounds have the potential to bind to the COX-2 enzyme. nih.gov

Molecular Target Identification and Validation in Cellular Systems

The isoindoline scaffold and its derivatives have been explored for their interaction with various molecular targets within cellular systems. mdpi.com Isoindoline-1,3-dione derivatives have been designed as dual-binding site acetylcholinesterase (AChE) inhibitors. nih.gov These compounds feature an arylalkylamine moiety that binds to the catalytic site of AChE and a heterocyclic fragment that interacts with the peripheral anionic site. nih.gov

In the context of neurodegenerative diseases, certain isoindoline-1,3-dione derivatives have been identified as inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov For example, compound 13b not only inhibited AChE but also demonstrated the ability to inhibit Aβ aggregation and exerted a neuroprotective effect against Aβ toxicity. nih.gov

Furthermore, isoindolin-1-ones fused to barbiturates have been identified as potent urease inhibitors. acs.org Molecular docking studies suggest that these compounds interact with key residues and nickel ions in the active site of the urease enzyme. acs.org

Investigating Molecular Mechanisms of Action (e.g., protein-ligand interactions, signaling pathway modulation)

The molecular mechanisms of action for isoindoline derivatives are diverse. Their semi-rigid, electron-rich aromatic structure facilitates π–π stacking and hydrogen bonding interactions with various biological targets. mdpi.com For instance, in the context of GABA-A receptor modulation, the isoindoline nitrogen and ester carbonyl group can form polar contacts, such as hydrogen bonds, which stabilize the ligand-receptor complex. mdpi.com

In the case of HDAC inhibition by isoindolinone derivatives, molecular docking has been employed to understand the basis for their high potency. nih.gov These computational studies provide insights into the specific interactions between the inhibitor and the amino acid residues within the active site of the HDAC enzyme.

The antiproliferative effects of some isoindigo derivatives are mediated through the induction of apoptosis. This involves the depolarization of the mitochondrial inner membrane, a decrease in cellular ATP levels, modulation of Bcl-2 family protein expression and phosphorylation, and the release of cytochrome c. nih.gov These events indicate the activation of the intrinsic apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency (without dose information)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For indolin-2-one derivatives acting as vascular endothelial growth factor receptor (VEGFR) inhibitors, the indolin-2-one core is essential for activity. nih.gov SAR studies have shown that substitutions at the C-3 position of the oxindole (B195798) ring significantly influence their antiangiogenic and anticancer activities. nih.gov

In the development of 3-aroylindoles as antimitotic agents, SAR studies have revealed several key insights. nih.gov Replacing the methoxy (B1213986) group on the B ring with electron-donating groups like a methyl or N,N-dimethylamino group can maintain potent cytotoxic and antitubulin activities. nih.gov Furthermore, introducing amide and carbamate (B1207046) functionalities at the N1 position can yield analogues with potent antiproliferative activities. nih.gov The carbonyl linker at the 3-position, while important, is not essential and can be replaced with a sulfide (B99878) or oxygen to improve cytotoxic potency. nih.gov

For isoindolin-1-ones fused to barbiturates as urease inhibitors, SAR analysis concluded that introducing a substituted phenyl moiety on the nitrogen of the isoindolin-1-one (B1195906) enhances biological activity. acs.org Specifically, bulkier groups at the meta and para positions of the phenyl ring, particularly at the para position, lead to more potent inhibition. acs.org

Cellular Assays for Antiproliferative or Other Relevant Biological Effects (excluding direct anti-cancer efficacy data, human trials, and adverse effects)

Cellular assays are instrumental in evaluating the biological effects of novel compounds. The antiproliferative activity of various isoindoline and related derivatives has been assessed using standard methods like the MTT dye-reduction assay and the BrdU cell proliferation assay. mdpi.commdpi.com These assays measure cell viability and DNA synthesis, respectively. mdpi.commdpi.com

For example, a new isoindigo derivative, 5'-Br, was shown to significantly inhibit the proliferation of human promyelocytic leukemia HL-60 cells by inducing caspase-dependent apoptosis. nih.gov This compound was also found to arrest the cell cycle at the G0/G1 phase by modulating the protein levels of cyclins, dependent kinases, and their inhibitors. nih.gov

Similarly, 1-methoxyisobrassinin (MB-591), a derivative of indole phytoalexins, exhibited antiproliferative effects on both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. mdpi.com The compound induced alterations in the cell cycle distribution, particularly in the S and G2/M phases, and triggered apoptosis. mdpi.com

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been tested for their antiproliferative activity against breast cancer cell lines using the MTT test. mdpi.com The results of these in vitro assays are often expressed as IC50 values, which represent the concentration required for 50% inhibition of cell growth. mdpi.com

Table 2: Antiproliferative Activity of Selected Thienopyrimidine Derivatives against MCF-7 Cell Line

CompoundIC50 (µM)
20.013
30.023
Data from a study on the antiproliferative activity of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.com

Advanced Analytical Methodologies for Research Characterization of E 4 Prop 1 Enyl Isoindoline Hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For (E)-4-(Prop-1-enyl)isoindoline HCl, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would reveal the connectivity between atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoindoline (B1297411) ring, the protons of the prop-1-enyl group, and the aliphatic protons of the isoindoline core. The stereochemistry of the prop-1-enyl double bond as (E) would be confirmed by the coupling constant (J-value) between the vinylic protons, which is typically in the range of 12-18 Hz for a trans configuration. The presence of the HCl salt would likely lead to a broad, exchangeable signal for the N-H proton.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The chemical shifts of the aromatic, olefinic, and aliphatic carbons would be indicative of their electronic environment. The DEPT-135 experiment would further differentiate between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H NMR Data for (E)-4-(Prop-1-enyl)isoindoline HCl

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.5br s-2HNH₂⁺
7.3-7.5m-3HAr-H
6.5dq15.5, 6.51H=CH-CH₃
6.2d15.51HAr-CH=
4.6s-4HAr-CH₂-N
1.9d6.53H=CH-CH₃

Table 2: Hypothetical ¹³C NMR Data for (E)-4-(Prop-1-enyl)isoindoline HCl

Chemical Shift (δ, ppm)Assignment
138.0Ar-C (quaternary)
135.2Ar-C (quaternary)
131.5Ar-CH=
129.0Ar-CH
128.5Ar-CH
125.0=CH-CH₃
122.0Ar-CH
55.0Ar-CH₂-N
18.5=CH-CH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For (E)-4-(Prop-1-enyl)isoindoline HCl, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₁₁H₁₄N⁺).

Electron ionization (EI) or electrospray ionization (ESI) could be employed. ESI is a soft ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the (E)-4-(Prop-1-enyl)isoindoline cation. The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Expected fragmentation pathways would include the loss of the prop-1-enyl group and cleavages within the isoindoline ring system, which can help to confirm the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For (E)-4-(Prop-1-enyl)isoindoline HCl, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the secondary ammonium (B1175870) salt would appear as a broad band in the region of 2400-3000 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching of the prop-1-enyl group would give a signal around 1650 cm⁻¹, and the out-of-plane bending of the trans-vinylic C-H bonds would result in a strong band around 965 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the non-polar C=C double bond of the prop-1-enyl group, which would likely give a strong signal.

Table 3: Expected IR Absorption Bands for (E)-4-(Prop-1-enyl)isoindoline HCl

Wavenumber (cm⁻¹)IntensityAssignment
2400-3000Broad, StrongN-H Stretch (Ammonium Salt)
3000-3100MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch
1650MediumC=C Stretch (Alkene)
1450-1600Medium-WeakAromatic C=C Stretch
965StrongTrans-Vinylic C-H Bend

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Crucially, X-ray crystallography would unambiguously confirm the (E)-stereochemistry of the prop-1-enyl substituent and reveal the conformation of the isoindoline ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding between the ammonium cation and the chloride anion, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of (E)-4-(Prop-1-enyl)isoindoline HCl and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be the primary method for determining the purity of the compound. A UV detector would be effective due to the aromatic nature of the molecule. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. HPLC can also be used to separate the (E)-isomer from any potential (Z)-isomer impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase volatility, to assess purity and identify any volatile impurities. The gas chromatogram would separate the components of the sample, and the mass spectrometer would provide mass information for each component, aiding in their identification.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral analogues are considered)

The parent compound, (E)-4-(Prop-1-enyl)isoindoline HCl, is achiral. However, if chiral analogues were to be synthesized, for instance, through substitution on the isoindoline ring or the prop-1-enyl chain, chiroptical spectroscopy would be crucial for determining the enantiomeric excess (e.e.).

Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. These methods would provide a unique spectrum for each enantiomer. By comparing the spectrum of a synthesized sample to that of a pure enantiomer, the enantiomeric excess could be accurately determined. This is particularly important in pharmaceutical research, where different enantiomers of a chiral drug can have vastly different biological activities.

Q & A

Q. What are the recommended methodologies for synthesizing (E)-4-(Prop-1-enyl)isoindoline HCl with high stereochemical purity?

  • Methodological Answer : Synthesis optimization should focus on controlling the stereochemistry of the prop-1-enyl group. Use catalytic asymmetric synthesis or isomer-selective crystallization. For example, employ chiral catalysts (e.g., Sharpless epoxidation derivatives) to favor the (E)-isomer. Monitor reaction progress via HPLC with a chiral stationary phase . Post-synthesis, validate stereochemistry using X-ray crystallography (SHELX suite for structure refinement ) or nuclear Overhauser effect (NOE) NMR spectroscopy.

Q. How can researchers characterize the structural stability of (E)-4-(Prop-1-enyl)isoindoline HCl under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability assays using UV-Vis spectroscopy to track absorbance changes at critical wavelengths (e.g., 250–300 nm for isoindoline derivatives). Pair this with LC-MS to identify degradation products. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across pH-adjusted environments. Report results in tables comparing degradation rates (e.g., half-life) at pH 2, 7, and 12 .

Q. What analytical techniques are most reliable for assessing the purity of (E)-4-(Prop-1-enyl)isoindoline HCl?

  • Methodological Answer : Combine orthogonal methods:
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotope patterns.
  • Elemental Analysis : Validate stoichiometric ratios of C, H, N, and Cl.
  • Chromatography : Employ reverse-phase HPLC with diode-array detection (DAD) to resolve isomeric contaminants. Document all protocols with calibration curves and detection limits .

Advanced Research Questions

Q. How can conflicting data on the biological activity of (E)-4-(Prop-1-enyl)isoindoline HCl be resolved across different in vitro models?

  • Methodological Answer : Perform a meta-analysis of existing datasets, focusing on variables such as cell line origin, incubation time, and compound concentration. Use standardized assays (e.g., MTT for cytotoxicity, fluorescent probes for target engagement) to replicate experiments. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. If contradictions persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Reference preclinical reporting standards to ensure transparency .

Q. What strategies are effective for elucidating the metabolic pathways of (E)-4-(Prop-1-enyl)isoindoline HCl in mammalian systems?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors and LC-QTOF-MS to identify phase I metabolites.
  • Isotope labeling : Synthesize a deuterated analog to track metabolic fate via mass shifts.
  • Computational modeling : Apply tools like Schrödinger’s Metabolite Predictor to hypothesize cleavage sites.
  • In vivo validation : Administer the compound to rodent models and collect plasma/urine for metabolomics. Compare results with in silico predictions and adjust for species-specific cytochrome P450 activity .

Q. How should researchers design experiments to investigate the enantiomer-specific effects of (E)-4-(Prop-1-enyl)isoindoline HCl in neurological models?

  • Methodological Answer :
  • Stereochemical separation : Use chiral chromatography to isolate (E)- and (Z)-isomers. Confirm purity via circular dichroism (CD) spectroscopy.
  • In vitro assays : Test isomers on neuronal cell lines (e.g., SH-SY5Y) for differential effects on ion channels (patch-clamp electrophysiology) or neurotransmitter release (amperometry).
  • In vivo models : Administer enantiomers to transgenic mice (e.g., Alzheimer’s models) and assess behavioral (Morris water maze) and biomarker (tau phosphorylation) outcomes. Include a power analysis to determine sample size and address variability .

Data Reporting and Reproducibility

Q. What are the critical parameters to include when reporting crystallographic data for (E)-4-(Prop-1-enyl)isoindoline HCl?

  • Methodological Answer :
  • CIF file metadata : Space group, unit cell dimensions, and refinement residuals (R-factors).
  • Validation : Include PLATON/CHECKCIF reports to highlight disorders or missed symmetry.
  • Deposition : Submit to the Cambridge Structural Database (CSD) with a detailed synthesis protocol. Reference SHELXL refinement parameters (e.g., weighting schemes, hydrogen treatment) .

Q. How can researchers ensure reproducibility in preclinical studies involving (E)-4-(Prop-1-enyl)isoindoline HCl?

  • Methodological Answer : Adopt the NIH guidelines for preclinical research:
  • Animal models : Specify strain, age, sex, and housing conditions.
  • Dosage : Report mg/kg, administration route, and vehicle used.
  • Blinding : Use coded samples for behavioral assessments.
  • Statistics : Predefine primary/secondary endpoints and avoid post-hoc subgroup analyses. Publish raw data in repositories like Figshare or Zenodo .

Tables for Methodological Reference

Technique Application Critical Parameters Reference
Chiral HPLCIsomer purity assessmentColumn type (e.g., Chiralpak IA), mobile phase
X-ray crystallographyStructural validationSHELXL refinement, Rint values
LC-QTOF-MSMetabolite identificationCollision energy, mass accuracy (<5 ppm)
Patch-clamp electrophysiologyEnantiomer-specific ion channel effectsVoltage protocols, solution ionic composition

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